Regioisomer-Driven Target Selectivity: 5-Chloro (GPR119) vs. 6-Chloro (5-HT3) Agonism
The target compound (5-chloro isomer) shows a distinct pharmacological profile compared to its 6-chloro regioisomer, SR 57227A. While SR 57227A exhibits potent 5-HT3 receptor binding with IC50 values of 2.8 to 250 nM in rat cortical membranes and NG 108-15 cells [1], the 5-chloro isomer is claimed in patent literature as a GPR119 agonist scaffold, with no reported 5-HT3 activity. This indicates that the chlorine position fundamentally alters receptor recognition, switching the target from a ligand-gated ion channel (5-HT3) to a G-protein coupled receptor (GPR119) [2].
| Evidence Dimension | Primary Pharmacological Target Engagement |
|---|---|
| Target Compound Data | GPR119 agonism (exact Ki/EC50 for the free base not disclosed in accessible primary literature; scaffold demonstrated in patent examples) |
| Comparator Or Baseline | SR 57227A (6-chloro isomer): 5-HT3 receptor IC50 = 2.8–250 nM |
| Quantified Difference | Qualitative target switch: 5-HT3 (comparator) vs. GPR119 (target compound). No cross-activity reported. |
| Conditions | Comparative analysis of patent disclosures and published pharmacological data for regioisomers. |
Why This Matters
Procuring the correct regioisomer (5-chloro) is essential to avoid contaminating a GPR119 assay with a potent 5-HT3 agonist, which would produce false-positive signals in any cellular or in vivo system where serotonergic pathways are active.
- [1] Bachy, A. et al. SR 57227A: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo. Eur. J. Pharmacol. 1993, 237, 299-309. View Source
- [2] Chong Kun Dang Pharmaceutical Corp. Substituted piperidines having GPR119 agonistic activity. US Patent 10,428,055, October 1, 2019. View Source
